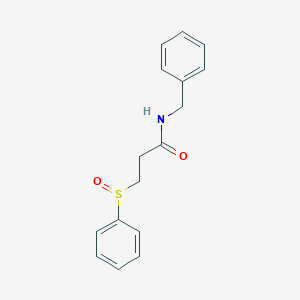![molecular formula C28H51NO B14287728 2-[(Dipropylamino)methyl]-3-pentadecylphenol CAS No. 141676-24-6](/img/no-structure.png)
2-[(Dipropylamino)methyl]-3-pentadecylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dipropylamino)methyl]-3-pentadecylphenol is an organic compound with a complex structure that includes a phenol group, a dipropylamino group, and a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dipropylamino)methyl]-3-pentadecylphenol typically involves the reaction of 3-pentadecylphenol with dipropylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in optimizing the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dipropylamino)methyl]-3-pentadecylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(Dipropylamino)methyl]-3-pentadecylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(Dipropylamino)methyl]-3-pentadecylphenol involves its interaction with specific molecular targets. The dipropylamino group can interact with receptors or enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Dipropylamino)methyl]-3-pentadecylphenol: shares similarities with other phenolic compounds that have alkyl chains and amino groups.
Phenol derivatives: Compounds like 4-[(Dipropylamino)methyl]phenol have similar structures but differ in the position of the substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the length of its alkyl chain, which confer distinct chemical and biological properties .
Eigenschaften
| 141676-24-6 | |
Molekularformel |
C28H51NO |
Molekulargewicht |
417.7 g/mol |
IUPAC-Name |
2-[(dipropylamino)methyl]-3-pentadecylphenol |
InChI |
InChI=1S/C28H51NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-20-26-21-19-22-28(30)27(26)25-29(23-5-2)24-6-3/h19,21-22,30H,4-18,20,23-25H2,1-3H3 |
InChI-Schlüssel |
LRKBLZCQFRAUJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)CN(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)


![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
